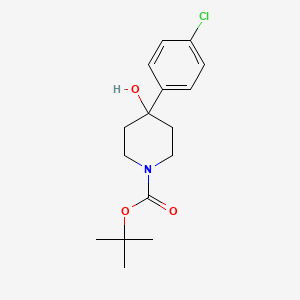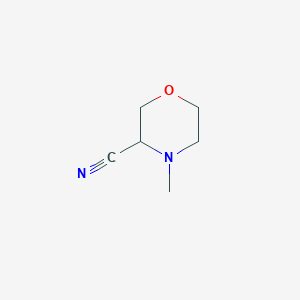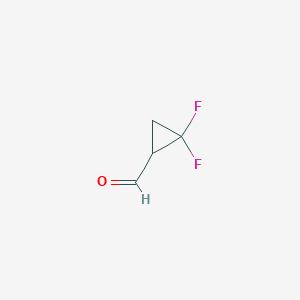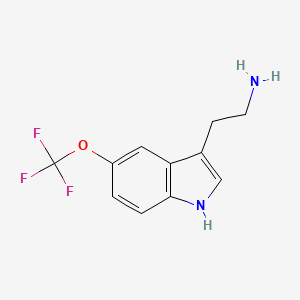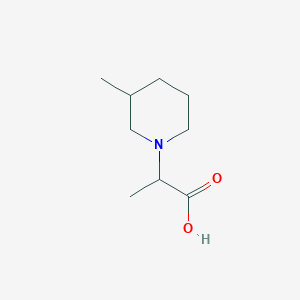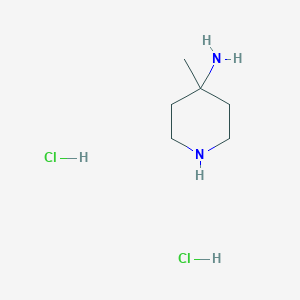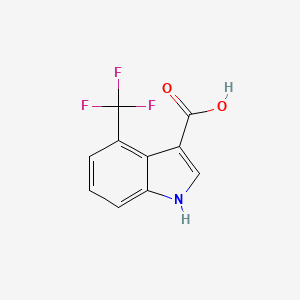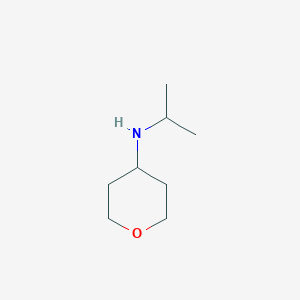
4-ブロモイソキノリン-1-カルボニトリル
概要
説明
4-Bromoisoquinoline-1-carbonitrile is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
A selective synthesis of 4-Bromoisoquinoline has been reported in the literature . A convenient synthetic approach to a cyclodeca [ij]isoquinoline derivative, which embodies the carbon skeleton of excentricine and related stephaoxocanes, is described .Molecular Structure Analysis
The molecular formula of 4-Bromoisoquinoline-1-carbonitrile is C10H5BrN2. The IUPAC name is 4-bromoisoquinoline-1-carbonitrile . The InChI code is 1S/C10H5BrN2/c11-9-6-13-10 (5-12)8-4-2-1-3-7 (8)9/h1-4,6H and the InChI key is WYYWXXFJXOJBBJ-UHFFFAOYSA-N .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving 4-Bromoisoquinoline-1-carbonitrile .Physical and Chemical Properties Analysis
4-Bromoisoquinoline-1-carbonitrile has a molecular weight of 233.06 g/mol . It has a topological polar surface area of 36.7 Ų . The compound has a complexity of 232 . It is a solid at room temperature .科学的研究の応用
医薬品中間体の合成
4-ブロモイソキノリン-1-カルボニトリル: は、さまざまな医薬品中間体の合成に使用されます。 例として、ブッフバルト・ハートウィッグアミノ化反応で使用されます。これは、炭素-窒素結合を形成する方法です 。この反応は、医薬品原薬(API)の構成要素となる化合物を生成するために不可欠です。分子に窒素含有基を導入する能力は、多くの医薬品がアミン官能基を含んでいるため、医薬品化学において基本的です。
クロマトグラフィーと質量分析
分析化学の分野では、4-ブロモイソキノリン-1-カルボニトリルは、クロマトグラフィーや質量分析で標準物質または参照物質として使用されます 。これらの技術は、複雑な混合物の定性および定量分析に不可欠です。この化合物のユニークな構造により、正確に識別および測定することができ、これは医薬品の純度と濃度を保証するために不可欠です。
バイオテクノロジー研究
バイオテクノロジーでは、4-ブロモイソキノリン-1-カルボニトリルは、新しい生化学的アッセイと診断ツールの開発に役割を果たしています 。その構造的特徴により、結合研究やタンパク質相互作用分析の候補となり、新しい生物学的経路や治療標的の発見につながる可能性があります。
化学研究開発
化学者は、4-ブロモイソキノリン-1-カルボニトリルを新しい合成方法の開発に使用しています 。さまざまな条件下での反応性と安定性により、新しい化学反応をテストするための優れた基質となります。これは、化学製造におけるより効率的かつ環境に優しいプロセスにつながる可能性があります。
進化生物学研究
進化生物学では直接使用されていませんが、4-ブロモイソキノリン-1-カルボニトリルなどの化合物は、生物の化学防御機構の進化的側面を研究する上で役立ちます 。特定の化合物が生物系にどのように影響するかを理解することで、研究者はこれらの系の進化をたどることができます。
科学政策と規制
4-ブロモイソキノリン-1-カルボニトリル: は、科学政策の文脈においても重要であり、そこで実験室における安全性と取り扱いプロトコルを確立するためのベンチマークとして使用されます 。その特性は、化学物質の保管、廃棄、リスク評価に関するガイドラインを知らせることができ、研究者と環境の安全を確保します。
感染症研究
感染症研究では、4-ブロモイソキノリン-1-カルボニトリルは、潜在的な抗菌作用を持つ化合物の合成に使用される場合があります 。新しい薬物の開発は、抗生物質耐性菌や新興病原体との闘いにおいて不可欠です。
作用機序
Target of Action
This compound is primarily used as a biochemical reagent in research .
Mode of Action
As a biochemical reagent, it is likely to interact with its targets in a manner that is dependent on the specific experimental conditions and the nature of the target itself .
Result of Action
As a biochemical reagent, its effects are likely to be highly dependent on the specific experimental conditions and the nature of the target .
Safety and Hazards
特性
IUPAC Name |
4-bromoisoquinoline-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-6-13-10(5-12)8-4-2-1-3-7(8)9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYWXXFJXOJBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619241 | |
| Record name | 4-Bromoisoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27224-09-5 | |
| Record name | 4-Bromoisoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

